Methyltetrazine-PEG4-t-butyl ester

Antibody conjugation Bioorthogonal chemistry Click chemistry

Researchers face cross-reactivity & hydrolysis in single-step NHS ester bioconjugation. Methyltetrazine-PEG4-t-butyl ester solves this via orthogonal two-step strategy: IEDDA click (>95% conjugation, 30 min), then acidic deprotection for amine coupling. • PEG4 spacer: optimal solubility & minimal steric hindrance for PROTAC ternary complexes • Methyltetrazine: enhanced stability vs. unsubstituted tetrazine • t-Butyl ester: inert during click, enables orthogonal protection/deprotection Ideal for antibody labeling, PROTAC library construction, and surface functionalization.

Molecular Formula C24H36N4O7
Molecular Weight 492.6 g/mol
Cat. No. B13716941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG4-t-butyl ester
Molecular FormulaC24H36N4O7
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C
InChIInChI=1S/C24H36N4O7/c1-19-25-27-23(28-26-19)20-5-7-21(8-6-20)34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-22(29)35-24(2,3)4/h5-8H,9-18H2,1-4H3
InChIKeyWQJWSJVCGPJTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-PEG4-t-butyl ester – Overview


Methyltetrazine-PEG4-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker belonging to the methyltetrazine class of bioorthogonal reagents. It contains a methyltetrazine moiety at one terminus, enabling rapid inverse electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-modified biomolecules under catalyst-free conditions . The opposite terminus features a t-butyl ester-protected carboxylic acid, which remains inert during click conjugation and can be selectively deprotected under acidic conditions to reveal a free carboxyl group for subsequent amine coupling or further derivatization . A monodisperse PEG4 spacer (four ethylene glycol units) connects these functional domains, enhancing aqueous solubility and minimizing steric hindrance during bioconjugation .

Bioorthogonal Click Methyltetrazine reacts rapidly with TCO via IEDDA
Protected Carboxyl t-Butyl ester enables orthogonal deprotection and coupling
PEG4 Spacer Medium-length linker balances solubility and steric access

Methyltetrazine-PEG4-t-butyl ester Substitution Risks


The performance of tetrazine-based linkers in bioconjugation workflows is governed by three interdependent design parameters that preclude indiscriminate substitution. First, the PEG spacer length directly influences conjugation efficiency, steric accessibility, and the physical properties of the resulting conjugate; a PEG4 unit provides an optimal balance of solubility and minimal steric hindrance for medium-range crosslinking applications, whereas shorter or longer PEG variants alter both reaction kinetics and conjugate behavior [1]. Second, the methyl substituent on the tetrazine ring confers a measurable stability advantage over unsubstituted tetrazine analogs, albeit at the cost of slower reaction kinetics—a trade-off that must be explicitly matched to the experimental tolerance for reaction speed versus reagent shelf-life . Third, the choice of terminal protecting group (t-butyl ester versus NHS ester versus Boc-protected amine) dictates orthogonal compatibility with downstream functionalization steps and determines whether the reagent can be used in sequential, one-pot, or multi-step conjugation strategies . Substituting with an apparently similar analog—such as Methyltetrazine-PEG12-t-butyl ester, Tetrazine-PEG4-NHS ester, or Methyltetrazine-PEG4-NH-Boc—will alter at least one of these critical performance dimensions, thereby invalidating established protocols and requiring re-optimization of reaction conditions.

PEG Spacer Length Switching from PEG4 to longer or shorter PEG alters conjugation kinetics and conjugate properties
Tetrazine Substituent Methyl vs. unsubstituted tetrazine shifts the balance of stability and reaction speed
Protecting Group t-Butyl ester vs. NHS ester or Boc changes orthogonal compatibility in sequential workflows

Methyltetrazine-PEG4-t-butyl ester Performance Evidence


PEG4 vs. PEG24 Antibody Conjugation Efficiency

In comparative studies of methyltetrazine-PEG derivatives, PEG4-containing linkers achieve >95% conjugation efficiency with TCO-modified antibodies within 30 minutes, whereas bulkier PEG24 analogs require extended reaction times to reach comparable yields . This efficiency difference is attributed to the reduced steric hindrance and faster diffusion kinetics of the shorter PEG4 spacer in concentrated protein solutions.

PEG4 vs PEG24 Ab Conjugation
Head-to-head
PEG4: >95% in 30 min; PEG24: extended time
Faster conjugation may reduce protein degradation risk
TCO-modified antibody, concentrated solutions
Antibody conjugation Bioorthogonal chemistry Click chemistry

Methyltetrazine vs. Unsubstituted Tetrazine Reaction Kinetics

Methyltetrazine-PEG4-t-butyl ester participates in IEDDA reactions with TCO with second-order rate constants (k2) exceeding 1,000 M-1 s-1 . Unsubstituted hydrogen tetrazine analogs exhibit kinetics at least 10-fold faster (generally k2 > 10,000 M-1 s-1) under identical conditions, but this enhanced reactivity comes at the cost of reduced stability in biological media .

Methyl vs H Tetrazine Kinetics
Cross-study comparable
k2 > 1,000 M⁻¹ s⁻¹ (methyl); >10,000 (H-tetrazine)
Methyltetrazine balances slower kinetics with greater stability in biological media
IEDDA reaction with TCO
Bioorthogonal chemistry IEDDA cycloaddition Click chemistry kinetics

t-Butyl Ester vs. NHS Ester Hydrolysis Stability

The t-butyl ester protecting group in Methyltetrazine-PEG4-t-butyl ester exhibits controlled hydrolysis rates in aqueous media compared to NHS esters, which undergo rapid hydrolysis within hours at neutral pH . This differential stability enables sequential conjugation workflows where the tetrazine click reaction can be completed first under aqueous conditions without premature deprotection of the carboxyl terminus.

t-Butyl vs NHS Ester Stability
Class-level inference
t-Butyl: slow hydrolysis; NHS: rapid hydrolysis (hours)
Reported to support orthogonal two-step conjugation
Aqueous buffer at neutral pH
Protecting group strategy Aqueous stability Bioconjugation

Aqueous Solubility: PEG4 vs. PEG12 Linker Comparison

Comparative solubility studies of methyltetrazine-maleimide conjugates demonstrate that PEG12 linkers provide aqueous solubility exceeding 50 mg/mL in PBS, while PEG4 analogs achieve approximately 25 mg/mL . Non-PEGylated versions exhibit substantially lower solubility (<5 mg/mL).

PEG4 vs PEG12 Solubility
Cross-study comparable
PEG4: ~25 mg/mL; PEG12: >50 mg/mL in PBS
PEG4 solubility sufficient for most conjugation needs while retaining kinetics
Based on maleimide analog
PEG linker Aqueous solubility Bioconjugation

Methyltetrazine-PEG4-t-butyl ester Applications


Sequential Orthogonal Antibody Bioconjugation

This reagent is optimally deployed in two-step antibody labeling workflows requiring orthogonal reactivity. First, a TCO-modified antibody is reacted with Methyltetrazine-PEG4-t-butyl ester via IEDDA click chemistry, achieving >95% conjugation within 30 minutes . The t-butyl ester remains intact throughout this aqueous step. Second, acidic deprotection exposes a free carboxyl group, which can be activated (e.g., with EDC/NHS) for subsequent conjugation to amine-containing payloads, fluorescent dyes, or surface functionalities. This sequential approach avoids the cross-reactivity and premature hydrolysis inherent to single-step NHS ester-based strategies .

PROTAC Linker Library Synthesis

In targeted protein degradation campaigns, PEG4 linkers represent a critical intermediate length for PROTAC ternary complex formation. The PEG4 spacer provides an end-to-end distance suitable for spanning inter-protein distances between E3 ligase and target protein binding pockets while minimizing entropic penalties . The t-butyl ester-protected carboxyl group enables iterative PROTAC library construction: the tetrazine terminus can be clicked to TCO-modified ligands, while the protected carboxyl can be selectively deprotected and coupled to diverse E3 ligase ligands after the click step, facilitating parallel synthesis of PROTAC candidates with varying linker compositions.

Nanoparticle and Biomaterial Surface Functionalization

For applications requiring precise control over surface conjugation density and orientation, the methyltetrazine-mediated click chemistry combined with the PEG4 spacer offers distinct advantages. The methyltetrazine group enables rapid, catalyst-free immobilization of TCO-bearing biomolecules onto surfaces functionalized with Methyltetrazine-PEG4-t-butyl ester . The PEG4 spacer reduces non-specific protein adsorption and provides a flexible tether that minimizes steric crowding of immobilized ligands . Post-conjugation deprotection of the t-butyl ester generates surface-exposed carboxyl groups that can be further derivatized or used to adjust surface charge and hydrophilicity.

Application
Selection Property
Validation Focus
Sequential Orthogonal Antibody Bioconjugation
Orthogonal deprotection strategy
Click efficiency and post-deprotection coupling
PROTAC Linker Library Synthesis
PEG4 spacer length for ternary complex formation
Inter-protein distance and E3 ligase coupling
Nanoparticle Surface Functionalization
Surface-immobilized methyltetrazine click handle
Conjugation density and reduced non-specific binding

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